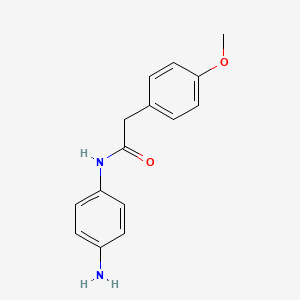
N-(4-aminophenyl)-2-(4-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4-aminophenyl)-2-(4-methoxyphenyl)acetamide” is a compound that contains an acetamide group, which is a functional group consisting of a carbonyl group single-bonded to a nitrogen atom. It also contains an aminophenyl group and a methoxyphenyl group, which are aromatic rings with an amino group and a methoxy group, respectively .
Molecular Structure Analysis
The compound contains an acetamide group, which can participate in hydrogen bonding, an aminophenyl group, which can act as a base, and a methoxyphenyl group, which can act as an electron donor .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar functional groups can undergo a variety of reactions. For example, the acetamide group can undergo hydrolysis to form an amine and a carboxylic acid .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar functional groups like the acetamide group can increase the compound’s solubility in polar solvents .Aplicaciones Científicas De Investigación
Catalytic Hydrogenation for Azo Disperse Dyes
N-(4-aminophenyl)-2-(4-methoxyphenyl)acetamide serves as an important intermediate in the production of azo disperse dyes. A study by Zhang Qun-feng (2008) highlights a green synthesis approach using a novel Pd/C catalyst for the hydrogenation process, demonstrating high activity, selectivity, and stability. This method represents an environmentally friendly alternative to traditional reduction processes, potentially improving the efficiency and sustainability of dye manufacturing (Zhang, 2008).
Chemoselective Acetylation in Antimalarial Drug Synthesis
This compound is also involved in the chemoselective monoacetylation of amino groups for the synthesis of antimalarial drugs. Research by Deepali B Magadum and G. Yadav (2018) explores the use of immobilized lipase for the acetylation of 2-aminophenol, highlighting the potential for efficient and selective synthesis of intermediates for natural antimalarial compounds (Magadum & Yadav, 2018).
Pharmacological Activity in Polymeric Derivatives
Another application involves the synthesis of polymeric derivatives incorporating this compound for potential pharmacological benefits. J. S. Román and A. Gallardo (1992) describe the synthesis and characterization of methacrylic derivatives aimed at combining analgesic and anti-inflammatory properties. This research suggests the compound's utility in creating polymers with integrated pharmacological actions, potentially useful in drug delivery systems or as bioactive materials (Román & Gallardo, 1992).
Studies on Anion Coordination and Molecular Structures
Research by D. Kalita and J. Baruah (2010) examines the spatial orientations of amide derivatives, including this compound, in anion coordination. Their work, focusing on the crystal structure and interactions of such compounds, could contribute to the understanding of molecular behaviors important in materials science and coordination chemistry (Kalita & Baruah, 2010).
Direcciones Futuras
Propiedades
IUPAC Name |
N-(4-aminophenyl)-2-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-19-14-8-2-11(3-9-14)10-15(18)17-13-6-4-12(16)5-7-13/h2-9H,10,16H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSQQSEIITXAOFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
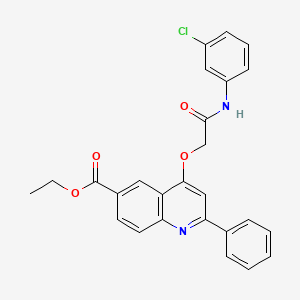
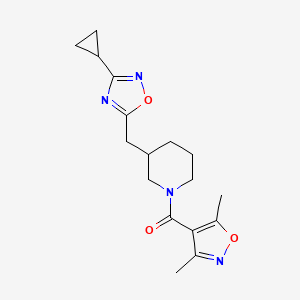
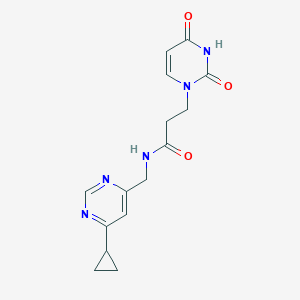
![4-[(3-Methylbenzyl)oxy]benzoic acid](/img/structure/B2873619.png)

![(E)-N-[1-(4-Chloro-1H-pyrrole-2-carbonyl)piperidin-4-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B2873622.png)
![[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-YL]methanol](/img/structure/B2873623.png)

![N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}ethanediamide](/img/structure/B2873628.png)
![Methyl 6-isopropyl-2-(2-phenoxyacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2873629.png)
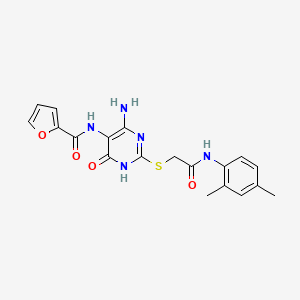
![4-(4-fluorophenylsulfonamido)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2873631.png)
![[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-(1,2-oxazol-5-yl)methanone](/img/structure/B2873632.png)
![N-(2,5-dimethoxyphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2873637.png)
